2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-3-carboxylate
Description
Properties
IUPAC Name |
[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-2-12-3-5-13(6-4-12)9-17-15(18)10-20-16(19)14-7-8-21-11-14/h3-8,11H,2,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDNHYUEOKXBKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-3-carboxylate can be achieved through a multi-step process involving the following key steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions, typically using reagents like ethyl chloroformate or similar esterifying agents.
Attachment of the Amino-Oxoethyl Group: The amino-oxoethyl group can be introduced via nucleophilic substitution reactions, where the thiophene derivative is reacted with 4-ethylbenzylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted thiophene derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its antimicrobial , antioxidant , and anticancer properties. Research indicates that thiophene derivatives exhibit a range of biological activities, making them promising candidates for drug development.
- Antimicrobial Activity : Studies have shown that 2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-3-carboxylate can inhibit bacterial growth by targeting specific enzymes such as acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in bacteria .
- Antioxidant Properties : The compound has demonstrated significant antioxidant activity through various assays, including DPPH radical scavenging, which measures its ability to neutralize free radicals .
Biological Studies
This compound is utilized in biological research to explore its interactions with various molecular targets:
- Enzyme Inhibition Studies : Research indicates that the compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This characteristic is essential for understanding its potential therapeutic effects .
- Receptor Interaction : Investigations into how the compound interacts with biological receptors can provide insights into its pharmacological profiles and potential side effects .
Material Science
This compound is also explored for applications in material science:
- Organic Semiconductors : Due to its electronic properties, this compound may be used in the development of organic semiconductors, which are integral to the production of flexible electronics and light-emitting diodes (LEDs) .
| Application Area | Specific Uses |
|---|---|
| Medicinal Chemistry | Antimicrobial, antioxidant, anticancer activities |
| Biological Studies | Enzyme inhibition, receptor interaction studies |
| Material Science | Organic semiconductors, light-emitting diodes (LEDs) |
Pharmacology
In pharmacological research, the compound's pharmacokinetic properties are studied to assess its absorption, distribution, metabolism, and excretion (ADME):
- Drug Candidate Evaluation : The compound's potential as a drug candidate is evaluated based on its pharmacokinetic profile and efficacy against target diseases .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as E. coli and S. aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .
- Antioxidant Activity Assessment : In another study, the compound was tested for its ability to scavenge free radicals. Results indicated a strong capacity for inhibiting lipid peroxidation processes, suggesting its application in formulations aimed at reducing oxidative stress .
Mechanism of Action
The mechanism of action of 2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial acetyl-CoA carboxylase, leading to antimicrobial activity . The exact pathways and molecular interactions depend on the specific biological context and target .
Comparison with Similar Compounds
Structural Variations
- Core Heterocycles: While most analogs use a simple thiophene ring (e.g., STK280616), others incorporate fused systems like tetrahydrobenzo[b]thiophene () or pyrazole-thiophene hybrids ().
- Substituent Diversity: Aromatic Groups: The target compound’s 4-ethylbenzyl group contrasts with 4-fluorophenyl (), 4-hydroxyphenyl (), and chlorophenyl (). These groups influence lipophilicity and electronic effects. Amide Modifications: STK280616 features a benzoyl-substituted amide, while ’s compound has a benzyl-methylamino group. The target compound’s 4-ethylbenzylamide may balance steric bulk and hydrophobicity.
Biological Activity
The compound 2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-3-carboxylate is a derivative of thiophene, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a thiophene ring substituted with an ethylbenzyl amino group and a carboxylate moiety, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.
- Substitution Reactions : Introducing the ethylbenzyl amino group through nucleophilic substitution.
- Carboxylation : Converting the intermediate into the final carboxylate form.
Antimicrobial Properties
Research has demonstrated that thiophene derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity is attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Inhibitory | |
| Candida albicans | Moderate Inhibition |
Antidiabetic Activity
Recent studies have indicated that thiophene derivatives can enhance insulin sensitivity and lower blood glucose levels. The mechanism involves modulating glucose metabolism pathways and improving pancreatic function. Compounds structurally related to this compound have shown promising results in animal models.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Research suggests that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This action can be beneficial in treating conditions like arthritis and other inflammatory disorders.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies typically involve:
- Target Selection : Identifying potential protein targets involved in disease pathways.
- Docking Simulations : Using software to simulate interactions between the compound and target proteins.
- Analysis of Binding Energies : Evaluating the strength of interactions based on calculated binding energies.
Preliminary results indicate favorable binding profiles against targets relevant to diabetes and inflammation, suggesting a potential for further development as a therapeutic agent.
Case Studies
- Case Study on Antimicrobial Activity :
- Case Study on Anti-inflammatory Effects :
Q & A
Q. What are the recommended synthetic strategies for 2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-3-carboxylate, and how can reaction conditions be optimized?
Synthesis typically involves multi-step organic reactions, such as condensation of thiophene-3-carboxylic acid derivatives with ethylamine intermediates under acidic or basic conditions. For analogous compounds, refluxing in dry CH₂Cl₂ with nitrogen protection and stoichiometric control of reagents (e.g., 1.2 equivalents of anhydrides) has yielded high-purity products . Optimization may include adjusting reaction time, temperature (e.g., 80°C for hydrolysis steps ), and purification via reverse-phase HPLC using gradients like MeCN:H₂O (30%→100%) . Characterization via ¹H/¹³C NMR and IR spectroscopy is critical to confirm structural integrity .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
Purity validation requires HPLC (≥95% threshold) and spectroscopic consistency (e.g., absence of extraneous NMR peaks) . Stability studies should assess degradation under thermal stress (e.g., 40–60°C), humidity, and light exposure. For similar esters, storage at –20°C in inert atmospheres (argon) and desiccated environments minimizes hydrolysis and oxidation . Regular re-analysis via LC-MS is advised to monitor batch consistency.
Advanced Research Questions
Q. What computational methods are suitable for predicting the biological activity and binding mechanisms of this compound?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like NF-κB or cyclooxygenase-2 (COX-2), leveraging structural analogs . Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity . QSAR models trained on thiophene derivatives may correlate substituent effects (e.g., 4-ethylbenzyl groups) with anti-inflammatory or antimicrobial activity .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:
Q. What experimental designs are recommended for assessing structure-activity relationships (SAR) in derivatives of this compound?
A split-plot factorial design allows systematic variation of substituents (e.g., alkyl chain length, electron-withdrawing groups) while controlling reaction conditions . Key steps:
- Core modifications : Replace the thiophene ring with benzothiophene or furan analogs .
- Pharmacophore mapping : Use crystallographic data (e.g., Cambridge Structural Database) to identify critical hydrogen-bonding motifs .
- Bioassay panels : Test against Gram-positive/-negative bacteria (MIC assays) and inflammatory markers (e.g., TNF-α ELISA) .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final coupling step of the synthesis?
Low yields often stem from steric hindrance or poor nucleophilicity. Solutions include:
Q. What analytical techniques are critical for resolving spectral ambiguities in structural characterization?
- 2D NMR : HSQC and HMBC correlations clarify connectivity in crowded spectra .
- X-ray crystallography : Resolve absolute configuration for chiral centers .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <5 ppm error .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
